molecular formula C7H7BrFNO2S B12315065 (5-Bromo-2-fluorophenyl)methanesulfonamide

(5-Bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B12315065
M. Wt: 268.11 g/mol
InChI Key: OEWOJLPLQZXOEL-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.10 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group

Preparation Methods

The synthesis of (5-Bromo-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(5-Bromo-2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(5-Bromo-2-fluorophenyl)methanesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

OEWOJLPLQZXOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CS(=O)(=O)N)F

Origin of Product

United States

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